

# A Comparative Analysis of Sofpironium Bromide and Botulinum Toxin for Axillary Hyperhidrosis

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This guide provides a detailed comparison of two prominent treatments for primary axillary hyperhidrosis: the recently FDA-approved topical anticholinergic, **Sofpironium Bromide**, and the well-established injectable neuromodulator, botulinum toxin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of clinical trial data, experimental protocols, and mechanisms of action to inform further research and development in the field of hyperhidrosis treatment.

# **Executive Summary**

Primary axillary hyperhidrosis, a condition of excessive underarm sweating, significantly impacts a patient's quality of life.[1][2] **Sofpironium Bromide** and botulinum toxin represent two distinct therapeutic approaches to managing this condition. **Sofpironium Bromide** is a topical anticholinergic agent that acts as a competitive inhibitor of acetylcholine receptors on sweat glands.[2][3][4] In contrast, botulinum toxin, a neurotoxin, functions by inhibiting the release of acetylcholine from sympathetic nerve fibers that innervate the eccrine sweat glands. [5] Both treatments have demonstrated significant efficacy in clinical trials, leading to substantial reductions in sweat production and improvements in patient-reported outcomes.

# Data Presentation: Clinical Trial Efficacy and Safety

The following tables summarize key quantitative data from clinical trials of **Sofpironium Bromide** and botulinum toxin for the treatment of primary axillary hyperhidrosis.



Table 1: Sofpironium Bromide Clinical Trial Data

| Trial/Study                                  | Dosage/Formul<br>ation                                                                  | Primary Efficacy<br>Endpoint(s)                                                                                                                                           | Key Efficacy<br>Results                                                                                                                                                                                                                                                  | Common<br>Adverse Events                                                                                                                                                      |
|----------------------------------------------|-----------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CARDIGAN I & II<br>(Phase 3)[4][6][7]<br>[8] | Sofpironium Bromide 12.45% (equivalent to 15% sofpironium bromide) topical gel[2][4][6] | - ≥2-point improvement in Hyperhidrosis Disease Severity Measure-Axillary (HDSM-Ax) from baseline.[6] - Change in gravimetric sweat production (GSP) from baseline.[4][6] | - Statistically significant improvement in HDSM-Ax scores compared to vehicle.[6][8] - Significant reduction in GSP from baseline compared to vehicle.[4][6][8] - In pooled analysis, the treatment group showed a greater reduction in sweat production (P = .0002).[8] | - Dry mouth[2][9] - Blurred vision[2][9] - Application site reactions (dermatitis, erythema, pain, pruritus)[2][9] - Mydriasis (dilated pupils)[2] [9] - Urinary retention[9] |
| Systematic<br>Review of 5<br>Studies[1]      | 5% Sofpironium<br>(four studies),<br>5%, 10%, and<br>15% Sofpironium<br>(one study)[1]  | - Improvement in HDSS score to 1 or 2 Reduction in mean change in Dermatology Life Quality Index (DLQI) Reduction in total gravimetric weight of sweat.                   | - 53.9% to 86.7% of patients achieved an HDSS score of 1 or 2.[1] - Significant reduction in DLQI scores.[1] - Significant reduction in the total gravimetric weight of sweat. [1]                                                                                       | - Primarily mild to<br>moderate and<br>localized adverse<br>events.[1] - No<br>serious systemic<br>effects or<br>mortality<br>reported.[1]                                    |



Table 2: Botulinum Toxin Clinical Trial Data



| Trial/Study                                             | Dosage/Formul<br>ation                                                                  | Primary Efficacy<br>Endpoint(s)                                                                                                | Key Efficacy<br>Results                                                                                                                                                                                                   | Common<br>Adverse Events                                          |
|---------------------------------------------------------|-----------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------|
| Multicenter Trial<br>(Heckmann et<br>al., 2001)[10][11] | 200 U Botulinum<br>Toxin A injected<br>into one axilla,<br>placebo in the<br>other.[11] | - Change in the rate of sweat production measured by gravimetry.[11]                                                           | - At 2 weeks, mean sweat production was 24 mg/min in the treated axilla vs. 144 mg/min in the placebo axilla (P<0.001).[11] - At 24 weeks, sweat production rates remained lower than baseline.[11]                       | - Treatment was well tolerated.                                   |
| Meta-Analysis of<br>8 RCTs (n=937)<br>[12]              | Botulinum Toxin injections                                                              | - Gravimetric<br>sweat rate<br>reduction of<br>>50% from<br>baseline HDSS<br>reduction of ≥2<br>points Mean<br>change in DLQI. | - 63% greater likelihood of achieving >50% sweat reduction compared to placebo.[12] - 56% greater likelihood of achieving ≥2- point HDSS reduction compared to placebo.[12] - Significant improvement in DLQI scores.[12] | - Generally mild<br>and temporary<br>side effects.[13]            |
| Systematic<br>Review[14]                                | Onabotulinumtox<br>inA                                                                  | - Decrease in sweating.                                                                                                        | - 82-87% decrease in sweating.[14] - Effects noticeable in 2-4                                                                                                                                                            | - Injection site<br>pain Transient<br>weakness in<br>hand muscles |







days, full effect (for palmar within 2 weeks. injections).[14]

[14] - Duration of effect typically 4

to 12 months.[14]

## **Experimental Protocols**

Key Methodologies in Axillary Hyperhidrosis Clinical Trials

The clinical evaluation of treatments for axillary hyperhidrosis typically involves a randomized, double-blind, vehicle- or placebo-controlled design.

- Patient Population: Participants are generally adults and adolescents (often aged 9 or older) with a self-reported history of excessive underarm sweating for at least six months, a
   Hyperhidrosis Disease Severity Scale (HDSS) score of 3 or 4 (indicating sweating is barely tolerable or intolerable and frequently or always interferes with daily activities), and a baseline gravimetric sweat production (GSP) of at least 50 mg in each axilla over a 5-minute period.[6][15]
- Treatment Administration:
  - **Sofpironium Bromide**: Patients self-administer a topical gel to the axillae, typically once daily.[16][17] An applicator is often used to prevent medication contact with the hands.[2]
  - Botulinum Toxin: A healthcare professional administers intradermal injections of botulinum toxin into multiple sites within the affected axillary area.[11]
- Efficacy Assessments:
  - Hyperhidrosis Disease Severity Scale (HDSS): A patient-reported outcome measure
    where individuals rate the severity of their hyperhidrosis on a 4-point scale. A clinically
    meaningful improvement is typically defined as a 1- or 2-point reduction in the score.
  - Gravimetric Sweat Production (GSP): An objective measure of sweat output. A preweighed filter paper is applied to each axilla for a standardized period (e.g., 5 minutes), and the change in weight is used to quantify the amount of sweat produced.



- Dermatology Life Quality Index (DLQI): A questionnaire assessing the impact of the skin condition on the patient's quality of life.
- Safety Assessments: Safety is monitored through the recording of adverse events, physical examinations, vital signs, and laboratory tests.[15][18] Local skin tolerability is also assessed for topical treatments.

# Mandatory Visualization Signaling Pathways and Mechanisms of Action

The following diagram illustrates the mechanism of action of both **Sofpironium Bromide** and botulinum toxin in the context of the cholinergic signaling pathway that stimulates sweat production in eccrine glands.



Click to download full resolution via product page

Caption: Mechanism of action for botulinum toxin and **Sofpironium Bromide** in reducing sweat production.

## **Experimental Workflow of a Hyperhidrosis Clinical Trial**



The diagram below outlines the typical workflow of a clinical trial designed to evaluate the efficacy and safety of a new treatment for primary axillary hyperhidrosis.



Click to download full resolution via product page

Caption: A typical experimental workflow for a hyperhidrosis clinical trial.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. tandfonline.com [tandfonline.com]
- 2. Sofdra™ International Hyperhidrosis Society | Official Site [sweathelp.org]
- 3. What is the mechanism of Sofpironium Bromide? [synapse.patsnap.com]
- 4. New FDA Approval: SOFDRA™ (sofpironium) [inpharmd.com]
- 5. The Efficacy of Botulinum Toxin A in Treating Palmar Hyperhidrosis a Literature Review PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Sofpironium bromide: a novel solution in the battle against primary axillary hyperhidrosis -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sofpironium topical gel, 12.45%, for the treatment of axillary hyperhidrosis: Pooled efficacy and safety results from 2 phase 3 randomized, controlled, double-blind studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action | Sofdraâ (sofpironium) topical gel, 12.45% [sofdrahcp.com]
- 10. Hyperhidrosis (Chapter 27) Manual of Botulinum Toxin Therapy [cambridge.org]
- 11. Botulinum toxin A for axillary hyperhidrosis (excessive sweating) PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Botulinum Toxin Versus Placebo: A Meta-Analysis of Treatment and Quality-of-life Outcomes for Hyperhidrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. consensus.app [consensus.app]
- 14. Botox® International Hyperhidrosis Society | Official Site [sweathelp.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. FDA approves sofpironium (Sofdra) as first and only chemical entity for primary axillary hyperhidrosis Medthority [medthority.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. A Phase 3, Randomized, Multi-center Clinical Trial to Evaluate the Efficacy and Safety of Neu-BoNT/A in Treatment of Primary Axillary Hyperhidrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Sofpironium Bromide and Botulinum Toxin for Axillary Hyperhidrosis]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1681908#cross-study-comparison-of-clinical-trial-data-for-sofpironium-bromide-and-botulinum-toxin]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com